TRPV4 Inhibitor Potency: 280‑Fold Gain of Methylcyclohexane Core Over Desmethylcyclohexane Core
In a systematic matched‑pair analysis of TRPV4 antagonist series, the methylcyclohexanecarbonyl core (derived from 4‑methylcyclohexane‑1‑carbonyl chloride) increased hTRPV4 IC₅₀ potency by up to 280‑fold relative to the desmethylcyclohexane core. For the ortho‑OMe N‑aryl analog (cmpd 22), IC₅₀ = 1.2 nM vs. 340 nM for the corresponding desmethyl congener (cmpd 13). This 'methyl effect' was observed across a broad set of substituents, with median fold‑changes of 20–45× (Table 3, Me‑effect column) [1]. The conformational constraint imparted by the methyl group is hypothesised to pre‑organise the cyclohexane‑N‑aryl geometry for optimal binding, an effect that cannot be replicated by unsubstituted cyclohexanecarbonyl chloride [1].
| Evidence Dimension | hTRPV4 IC₅₀ |
|---|---|
| Target Compound Data | Methylcyclohexane core (cmpd 22): IC₅₀ = 1.2 nM |
| Comparator Or Baseline | Desmethylcyclohexane core (cmpd 13): IC₅₀ = 340 nM |
| Quantified Difference | 280‑fold increase in potency (1.2 vs. 340 nM); median improvement across series = 20–45× |
| Conditions | FLIPR HEK cellular assay; hTRPV4 ion channel; IC₅₀ measured as average of ≥2 determinations [1] |
Why This Matters
This demonstrates that the 4‑methyl substituent is not a passive bystander but a critical driver of biological potency; procuring the desmethyl analog to introduce this building block would erase the potency gain and compromise lead optimisation.
- [1] Brooks, C. A. et al. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). ACS Med. Chem. Lett. 2019, 10, 1228–1233. Table 3 and accompanying text. View Source
